Pseudodehydrothyrsiferol
Description
Properties
Molecular Formula |
C30H52O7 |
|---|---|
Molecular Weight |
524.7 g/mol |
IUPAC Name |
(1S)-4-[(2R,4aS,6R,8aR)-2-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4a-methyl-3,4,6,7,8,8a-hexahydro-2H-pyrano[3,2-b]pyran-6-yl]-1-[(2R,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]pent-4-en-1-ol |
InChI |
InChI=1S/C30H52O7/c1-19(9-11-21(31)28(6)16-13-22(36-28)26(2,3)32)20-10-12-24-29(7,35-20)18-15-25(34-24)30(8)17-14-23(37-30)27(4,5)33/h20-25,31-33H,1,9-18H2,2-8H3/t20-,21+,22-,23+,24-,25-,28-,29+,30+/m1/s1 |
InChI Key |
PEIHPQOVFCWCMH-KESHJOPMSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](O[C@@H]1CC[C@@H](O2)C(=C)CC[C@@H]([C@]3(CC[C@@H](O3)C(C)(C)O)C)O)[C@@]4(CC[C@H](O4)C(C)(C)O)C |
Canonical SMILES |
CC12CCC(OC1CCC(O2)C(=C)CCC(C3(CCC(O3)C(C)(C)O)C)O)C4(CCC(O4)C(C)(C)O)C |
Synonyms |
pseudodehydrothyrsiferol |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
The total synthesis of pseudodehydrothyrsiferol has been a significant focus in organic chemistry due to its complex structure. Notably, an enantioselective total synthesis was accomplished that highlights the formation of highly strained intermediates, which are crucial for its biological activity . The synthetic methodologies employed not only provide insights into the compound's structure but also pave the way for the development of analogs with enhanced properties.
Biological Activities
This compound exhibits promising biological activities, particularly in the realm of cancer research. Studies have shown that compounds derived from Laurencia viridis, including this compound, demonstrate significant cytotoxic effects against various cancer cell lines. For instance, 1,2-dehydrothis compound was isolated and characterized, revealing notable cytotoxic activity against a panel of cancer cells .
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | 2.57 |
| 1,2-Dehydrothis compound | MDA-MB-231 | Not specified |
| Secondehydrothyrsiferol | Various | Not specified |
Therapeutic Potential
The therapeutic implications of this compound extend beyond oncology. Its bioactive properties suggest potential applications in treating other conditions influenced by cellular signaling pathways regulated by PP2A. Research indicates that compounds with similar structures may also exhibit anti-inflammatory and neuroprotective effects, warranting further investigation into their broader pharmacological profiles .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound and its derivatives:
- Study on Cytotoxicity : A study published in 2011 reported the isolation of new polyether triterpenoids from Laurencia viridis, including this compound, which exhibited significant cytotoxic activity against cancer cell lines .
- Synthesis Techniques : Research highlighted innovative synthetic routes for producing this compound that could facilitate the development of more effective analogs with improved potency and selectivity against cancer cells .
Comparison with Similar Compounds
Structural Features
Pseudodehydrothyrsiferol shares a core squalene-derived scaffold with related polyethers but exhibits distinct modifications (Table 1):
Table 1: Molecular Characteristics of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight | Halogen Content | Key Structural Differences |
|---|---|---|---|---|
| This compound | C30H52O7 | 524.73 | None | Tetrahydropyran C-ring, absence of bromine |
| Dehydrothyrsiferol | C30H51BrO6 | 587.63 | Bromine | Brominated pyran ring |
| 1,2-Dehydrothis compound | C30H50O6 | 506.70 | None | Dehydration at C-1/C-2 position |
| Secodehydrothyrsiferol | C30H50O8 | 546.70 | None | Additional oxygen atoms, seco-ring system |
- Bromine Content : Unlike dehydrothyrsiferol and its derivatives, this compound lacks bromine, which may influence its biological activity and solubility .
- C-Ring Strain: The tetrahydropyran C-ring in this compound is a hallmark of its synthetic challenge, achieved via Mitsunobu reactions .
- Regional Modifications : 1,2-Dehydrothis compound differs in the C-1→C-3 region, as evidenced by HMBC correlations between H2-1 and C-2/C-3 .
Discussion and Implications
The solvent-dependent synthesis of its derivatives underscores the role of reaction conditions in structural outcomes . Further studies comparing the PP2A inhibitory mechanisms and cytotoxicity profiles across this compound class are warranted to elucidate structure-activity relationships.
Q & A
Q. What are the best practices for reporting this compound’s spectral data in publications?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
